2-Fluoro-5-(tributylstannyl)pyridine

Overview

Description

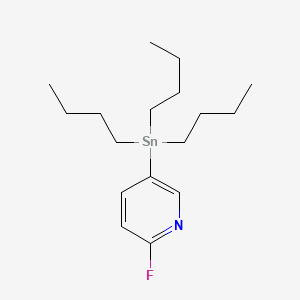

2-Fluoro-5-(tributylstannyl)pyridine is a useful research compound. Its molecular formula is C17H30FNSn and its molecular weight is 386.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Transformations

2-Fluoro-5-(tributylstannyl)pyridine has demonstrated utility in several chemical synthesis and transformation processes. Wnuk et al. (2000) described a stannyl radical-mediated cleavage of π-deficient heterocyclic sulfones, using tributylstannane, to access α-fluoro esters and α-deuterium-labeled esters. This method also enables desulfonylation to produce 2-fluoroalkanoates, signifying a mild new methodology for the removal of the synthetically useful sulfone moiety (Wnuk, Rios, Khan, & Hsu, 2000). Similarly, Song et al. (2016) introduced a one-pot Michael addition/[5 + 1] annulation/dehydrofluorinative aromatization reaction sequence for the synthesis of various substituted pyridines using a 2-fluoro-1,3-dicarbonyl compound. This approach is significant for its simplicity, modularity, and transition-metal catalyst-free conditions (Song, Huang, Yi, & Zhang, 2016).

Fluorination Techniques

The compound's involvement in fluorination techniques is noted by Fang et al. (2004), who described the electrochemical synthesis of 4-fluoropyridine from pyridine, using Et3N-3HF as a supporting electrolyte and fluorine source. This method offers mild conditions and avoids the use of hazardous reagents (Fang, Tao, Kan, & Shang, 2004).

Biomedical Applications

This compound derivatives have been explored for biomedical applications as well. For instance, Maity et al. (2018) synthesized 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione-based fluorophores, illustrating high selectivity for Fe3+/Fe2+ cation and potential applications in imaging Fe3+ in living HepG2 cells. This application is critical in the context of biomedical imaging and diagnostics (Maity, Naskar, Goswami, Prodhan, Chaudhuri, Chaudhuri, & Mukhopadhyay, 2018).

Nucleoside Analogue Synthesis

The compound also finds relevance in the synthesis of nucleoside analogues. Pomeisl et al. (2005) detailed a transformation method of HOCH2 group to FCH2, applied to the preparation of fluorine-containing pyrimidine acyclic nucleoside phosphonates, investigated as inhibitors of thymidine phosphorylase. This indicates the potential therapeutic applications of the synthesized compounds (Pomeisl, Pohl, Holý, & Votruba, 2005).

Mechanism of Action

Target of Action

2-Fluoro-5-(tributylstannyl)pyridine is a unique chemical compound used in various biochemical research . .

Mode of Action

Organotin compounds like this are often used in stille coupling reactions .

Biochemical Pathways

Organotin compounds are known to be involved in various biochemical reactions, including stille coupling reactions .

Pharmacokinetics

As a research chemical, it’s crucial to handle it with care and use appropriate safety measures .

Result of Action

Organotin compounds are known to be involved in various biochemical reactions .

Action Environment

It’s important to note that the stability and efficacy of any chemical compound can be influenced by factors such as temperature, ph, and the presence of other chemicals .

Biochemical Analysis

Biochemical Properties

2-Fluoro-5-(tributylstannyl)pyridine plays a significant role in biochemical reactions, particularly in the synthesis of fluorinated pyridines . These fluorinated compounds are known for their reduced basicity and unique reactivity compared to their chlorinated and brominated counterparts . The compound interacts with various enzymes and proteins during these reactions. For instance, it can act as a precursor in the synthesis of 2-aminopyridine oxazolidinones, which are potent and selective inhibitors of tankyrase (TNKS) enzymes . These interactions are crucial for the compound’s role in biochemical synthesis and its potential therapeutic applications.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with tankyrase enzymes, for example, can affect the Wnt signaling pathway, which is vital for cell proliferation and differentiation . Additionally, the compound’s fluorinated nature allows it to interact with cellular membranes and proteins, potentially altering their function and stability.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its role in enzyme inhibition or activation . The compound’s fluorine atom enhances its binding affinity to specific enzymes and proteins, facilitating its role in biochemical reactions . For instance, its interaction with tankyrase enzymes leads to the inhibition of these enzymes, thereby modulating the Wnt signaling pathway . This inhibition can result in changes in gene expression and cellular function, highlighting the compound’s potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation . The compound is generally stable under ambient conditions, but its long-term effects on cellular function can vary depending on the experimental conditions . In vitro studies have shown that the compound can maintain its activity over extended periods, although its degradation products may also influence cellular processes . In vivo studies are necessary to fully understand the long-term effects of the compound on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, the compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity . At high doses, the compound may exhibit toxic or adverse effects, including potential damage to cellular membranes and proteins . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is both effective and safe .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical reactions . The compound’s fluorinated nature allows it to participate in unique metabolic processes, potentially affecting metabolic flux and metabolite levels . Its interaction with tankyrase enzymes, for example, can influence the metabolism of cellular components involved in the Wnt signaling pathway

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties . The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its fluorinated nature allows it to accumulate in specific cellular compartments, potentially affecting its localization and activity . Understanding the transport mechanisms of the compound is crucial for optimizing its use in biochemical applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function . The compound’s fluorinated nature and binding interactions with biomolecules allow it to target specific cellular compartments, such as the nucleus or mitochondria . Post-translational modifications and targeting signals may also play a role in directing the compound to these compartments

Properties

IUPAC Name |

tributyl-(6-fluoropyridin-3-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN.3C4H9.Sn/c6-5-3-1-2-4-7-5;3*1-3-4-2;/h1,3-4H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLMHLVKGRNNZQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30FNSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90586020 | |

| Record name | 2-Fluoro-5-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1025687-41-5 | |

| Record name | 2-Fluoro-5-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-5-(tributylstannyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

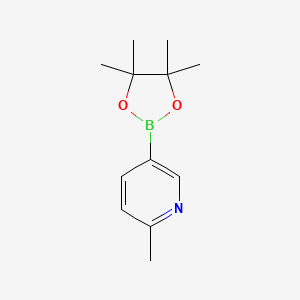

![4-Cyano-3-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-pyridine](/img/structure/B1317770.png)

![2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine](/img/structure/B1317799.png)